1-Methylsulfonyl-N,N-dipropylformamide
Description
Properties
CAS No. |
141931-30-8 |
|---|---|
Molecular Formula |
C8H17NO3S |
Molecular Weight |
207.29 g/mol |
IUPAC Name |
1-methylsulfonyl-N,N-dipropylformamide |
InChI |
InChI=1S/C8H17NO3S/c1-4-6-9(7-5-2)8(10)13(3,11)12/h4-7H2,1-3H3 |
InChI Key |
OUVOCAKTSQJZEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The most straightforward method involves the sulfonylation of pre-synthesized N,N-dipropylformamide using methylsulfonyl chloride (CH₃SO₂Cl) as the electrophilic sulfonylation agent. The reaction proceeds via nucleophilic attack of the formamide’s nitrogen on the sulfonyl chloride, facilitated by a base such as triethylamine or pyridine to neutralize HCl byproducts.
Typical Protocol :
- Substrates : N,N-Dipropylformamide (1.0 equiv), methylsulfonyl chloride (1.2 equiv).
- Base : Triethylamine (1.5 equiv).
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Conditions : 0°C to room temperature, 4–6 hours.
- Workup : Aqueous extraction, drying (Na₂SO₄), and vacuum distillation.
Yield and Purity Optimization
Industrial-scale adaptations employ continuous flow reactors to enhance reaction efficiency and reduce side products. Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity. Reported yields range from 75–85% under optimized conditions.
Mannich Condensation with Sulfinic Acid Derivatives
Three-Component Reaction
Adapted from patent US4922016A, this method utilizes a Mannich-type condensation involving:
- Formamide as the nitrogen source.
- Methylsulfinic acid (or its sodium salt) as the sulfonyl precursor.
- Formaldehyde as the carbonyl activator.
Reaction Scheme :
$$
\text{CH₃SO₂H + HCON(CH₂CH₂CH₃)₂ + CH₂O} \rightarrow \text{CH₃SO₂-N(CH₂CH₂CH₃)₂-C(O)H}
$$
Key Parameters :
- Catalyst : Formic acid (HCOOH) or HCl.
- Temperature : 85–95°C.
- Solvent : Water or aqueous/organic biphasic systems.
Challenges and Solutions
- Low solubility of methylsulfinic acid : Addressed using phase-transfer catalysts (e.g., tetrabutylammonium bromide).
- Byproduct formation : Controlled by limiting water content to <15% (w/w).
- Yield : 60–70% after crystallization.
Oxidation of Sulfide Precursors
Synthesis of N,N-Dipropyl(methylsulfanyl)formamide
The sulfide intermediate is synthesized via reaction of N,N-dipropylformamide with methanethiol (CH₃SH) under basic conditions:
$$
\text{HCON(CH₂CH₂CH₃)₂ + CH₃SH} \xrightarrow{\text{Base}} \text{CH₃S-N(CH₂CH₂CH₃)₂-C(O)H}
$$
Conditions :
Oxidation to Sulfonyl Derivative
The sulfide is oxidized to the sulfonyl group using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) :
$$
\text{CH₃S-N(CH₂CH₂CH₃)₂-C(O)H} \xrightarrow{\text{H₂O₂, AcOH}} \text{CH₃SO₂-N(CH₂CH₂CH₃)₂-C(O)H}
$$
Optimized Conditions :
- Oxidant : 30% H₂O₂ (2.0 equiv).
- Catalyst : Acetic acid (10% v/v).
- Temperature : 50–60°C, 8–12 hours.
- Yield : 65–75%.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Direct Sulfonylation | High scalability; minimal byproducts | Requires anhydrous conditions | 75–85 | >95 |
| Mannich Condensation | One-pot synthesis; cost-effective reagents | Low yields due to competing side reactions | 60–70 | 85–90 |
| Sulfide Oxidation | High selectivity; mild conditions | Multi-step process; sulfide handling risks | 65–75 | 90–95 |
Industrial-Scale Considerations
Chemical Reactions Analysis
1-Methylsulfonyl-N,N-dipropylformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The methylsulfonyl group can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic substitution with amines can lead to the formation of sulfonamide derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Organic Synthesis
1-Methylsulfonyl-N,N-dipropylformamide is primarily utilized as a versatile building block in organic synthesis. Its formamide group is crucial for the synthesis of isocyanides, which are important intermediates in various multicomponent reactions (MCRs). These reactions allow for the construction of complex molecular architectures efficiently.
- Isocyanide Synthesis : The compound's ability to form isocyanides through one-pot dehydration processes has been highlighted as a significant advantage, particularly when synthesizing compounds that are otherwise difficult to access .
Medicinal Chemistry
In medicinal chemistry, 1-Methylsulfonyl-N,N-dipropylformamide serves as a precursor for creating novel peptidomimetic compounds. These compounds are essential in drug discovery due to their ability to mimic natural peptides while providing enhanced stability and bioavailability.
- Peptidomimetics : The sulfonyl formamides derived from chiral amino acids have shown promise in constructing new classes of peptidomimetics, which can lead to the development of therapeutics targeting various biological pathways .
Catalysis
The compound has also been investigated for its role as a catalyst in organic reactions. Specifically, it has been employed in nucleophilic catalysis and as a hydrogen bond catalyst, facilitating various chemical transformations.
- Nucleophilic Catalysis : Research indicates that derivatives of formamides can act as effective nucleophilic catalysts in electrophilic aromatic bromination reactions, showcasing their utility in synthetic organic chemistry .
Case Study 1: Synthesis of Isocyanides
A study demonstrated the use of 1-Methylsulfonyl-N,N-dipropylformamide in a one-pot reaction to produce isocyanides from amines without isolating intermediates. This method significantly simplifies the synthetic route and enhances yield .
Case Study 2: Peptidomimetic Development
Research conducted on the application of sulfonyl formamides revealed their effectiveness in developing peptidomimetics that could serve as drug candidates. The study highlighted the structural diversity achieved through MCRs involving these compounds .
Case Study 3: Catalytic Applications
Investigations into the catalytic properties of 1-Methylsulfonyl-N,N-dipropylformamide showed its potential as a catalyst for regioselective bromination reactions. The results indicated improved selectivity and efficiency compared to traditional methods .
Mechanism of Action
The mechanism of action of 1-Methylsulfonyl-N,N-dipropylformamide involves its interaction with molecular targets through its functional groups. The methylsulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The formamide backbone provides stability and a platform for further functionalization.
Comparison with Similar Compounds
Key Observations :
- The ZnO-TiO₂ catalyst enables near-quantitative selectivity for DMF, DEF, and DPF via CO₂ hydrogenation, highlighting its versatility .
- Longer alkyl chains (e.g., propyl in DPF) enhance hydrophobicity, making DPF suitable for templating porous materials like ATN-type zeolitic imidazolate frameworks (ZIFs) .
Sulfur-Containing Analogues
Sulfonyl and sulfinyl derivatives of DPF, such as 1-ethylsulfonyl-N,N-dipropylformamide and N,N-dipropyl-1-(ethylsulfinyl)formamide, demonstrate how sulfur substituents alter reactivity and applications.
Table 2: Properties of DPF and Sulfur Derivatives
Key Observations :
- Sulfonyl groups increase molecular weight and polarity, reducing water solubility compared to DPF. The ethylsulfinyl derivative (Eptc sulfoxide) is utilized as a pesticide, underscoring the agrochemical relevance of sulfur-modified formamides .
Physicochemical Properties
DPF’s thermodynamic properties, calculated via Joback and Crippen methods, include a boiling point of 373.5 K and a logP (octanol/water partition coefficient) indicative of moderate hydrophobicity . Sulfur derivatives likely exhibit higher boiling points and lower solubility due to increased polarity.
Table 3: Critical Physicochemical Data for DPF
| Property | Value |
|---|---|
| ΔfG° (Gibbs energy) | -120.4 kJ/mol |
| log10WS (Water Solubility) | 0.45 (predicted) |
| Tboil | 373.5 ± 0.50 K |
| logPoct/wat | ~1.2 (estimated) |
Reactivity and Functionalization
- Electrochemical Behavior : DPF forms via oxygen-mediated side reactions during electrochemical oxidation of tripropylamine, with yields influenced by moisture content .
- Catalytic Hydrogenation: The ZnO-TiO₂ catalyst suppresses side products (e.g., trimethylamine) in DPF synthesis by slowing formate intermediate hydrogenation .
- Ultrasonic Synthesis : DPF participates in multicomponent reactions under ultrasonication to yield tri-substituted pyrrole carbonitriles (73–89% yields) .
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